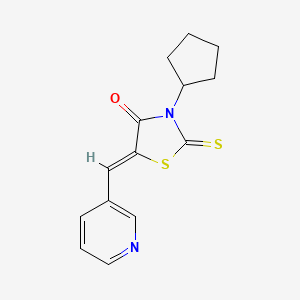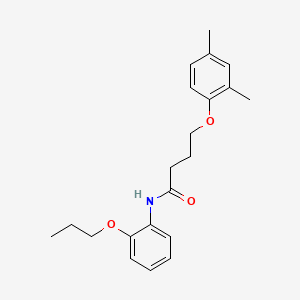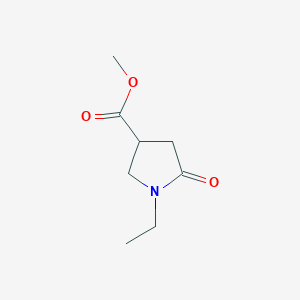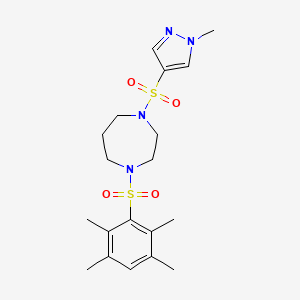
2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid, is mainly used in compound synthesis . It is a Cereblon (CRBN) ligand based on Thalidomide and can be used to recruit CRBN protein .
Synthesis Analysis
The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . For instance, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.27 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . This process led to the creation of new compounds with potential applications in various fields.
Suppression of Indoleamine Pyrrole-2,3-dioxygenase-1 Activities
Some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Development of Small-Molecule Inhibitors
The compound plays a crucial role in the development of small-molecule inhibitors . These inhibitors can degrade the target protein through the protein degradation pathway in vivo, improving the efficacy of the drug and reducing the damage to the normal tissues of the human body .
Role in Proteasome Degradation Drugs
The molecular structure of pomalidomide, which includes the compound, is usually used as the ligand for E3 ligase in PROTAC production . It plays an important role in the development of proteasome degradation drugs .
Antitumor Effects
Pomalidomide, which includes the compound, exhibits antitumor effects . It has direct antimyeloma activity when administered alongside low-dose dexamethasone .
Immunomodulatory Properties
Pomalidomide has immunomodulatory properties . It can enhance the immune response mediated by T cells and NK cells .
Antiangiogenic Properties
Pomalidomide also has antiangiogenic properties . It can inhibit the production of monocyte proinflammatory cytokines .
Induction of Apoptosis of Cancer Cells
Pomalidomide can induce apoptosis of cancer cells . Thus, it is popular in various malignant tumor and immune disease treatments .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-5-4-11(14(21)16-12)17-7-10-8(6-13(19)20)2-1-3-9(10)15(17)22/h1-3,11H,4-7H2,(H,19,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHVTSOYVXAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)






